Propanesulfinic acid

Acidity Ionization Buffer Selection

Procure high-purity Propanesulfinic Acid (C3H8O2S) for exacting applications. With a defined pKa of 3.13, it ensures precise buffer control for enzyme assays and chromatography. Its distinct H-atom transfer reactivity supports controlled radical generation in synthesis and polymerization. Avoid isomer interference; secure consistent performance and yield with this specific linear alkyl chain variant.

Molecular Formula C3H8O2S
Molecular Weight 108.16 g/mol
CAS No. 55109-28-9
Cat. No. B13617182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanesulfinic acid
CAS55109-28-9
Molecular FormulaC3H8O2S
Molecular Weight108.16 g/mol
Structural Identifiers
SMILESCCCS(=O)O
InChIInChI=1S/C3H8O2S/c1-2-3-6(4)5/h2-3H2,1H3,(H,4,5)
InChIKeyYGUNSCNKBIOMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanesulfinic Acid (CAS 55109-28-9): Baseline Physicochemical and Procurement Profile


Propanesulfinic acid (1-propanesulfinic acid, C3H8O2S) is an aliphatic sulfinic acid with a molecular weight of 108.16 g/mol . It features a sulfinic acid functional group (-S(=O)OH) on a linear three-carbon chain, rendering it a moderately strong acid with a predicted pKa of 3.13±0.10 . The compound is characterized by predicted physicochemical properties including a boiling point of 246.4±23.0 °C, density of 1.27 g/cm³, and high water solubility (~1×10⁶ mg/L) .

Why Generic Sulfinic Acid Substitution Fails for Propanesulfinic Acid (CAS 55109-28-9)


Sulfinic acids are not interchangeable due to structure-dependent variations in acidity, solubility, and reactivity. Even minor changes in alkyl chain length or branching alter the pKa (e.g., 3.13 for 1-propanesulfinic vs. 3.07 for 2-propanesulfinic acid) , boiling point (246.4°C vs. 234.1°C) , and H-atom transfer kinetics [1]. Such differences directly impact synthetic yields, purification requirements, and downstream reaction outcomes, making blind substitution a significant risk in research and industrial processes.

Quantitative Differentiation of Propanesulfinic Acid (CAS 55109-28-9) vs. Closest Analogs


pKa Differentiation: 1-Propanesulfinic Acid vs. 2-Propanesulfinic Acid

1-Propanesulfinic acid exhibits a predicted pKa of 3.13±0.10 , while its branched isomer 2-propanesulfinic acid shows a slightly lower pKa of 3.07±0.10 [1].

Acidity Ionization Buffer Selection

Boiling Point and Density: 1-Propanesulfinic Acid vs. 2-Propanesulfinic Acid

1-Propanesulfinic acid has a predicted boiling point of 246.4±23.0 °C and density of 1.27 g/cm³ , whereas 2-propanesulfinic acid boils at 234.1±23.0 °C with a density of 1.26 g/cm³ [1].

Purification Distillation Formulation

H-Atom Transfer Reactivity: Class-Level Comparison with Thiols and Sulfenic Acids

As a class, sulfinic acids (RSO2H) exhibit an O-H bond dissociation enthalpy (BDE) of ~78 kcal mol⁻¹, intermediate between thiols (~87 kcal mol⁻¹) and sulfenic acids (~70 kcal mol⁻¹) [1]. Their rate constant with alkoxyl radicals is ~10⁸ M⁻¹ s⁻¹, midway between thiols (~10⁷ M⁻¹ s⁻¹) and sulfenic acids (~10⁹ M⁻¹ s⁻¹), and they are ~1000× slower than thiols in reactions with alkylperoxyl radicals [1].

Radical Chemistry Autoxidation Kinetics

Synthetic Yield via Dimethyldioxirane (DMD) Oxidation: Aliphatic vs. Aromatic Thiols

Propanesulfinic acid can be synthesized in 'very good yield' via oxidation of propanethiol with dimethyldioxirane (DMD) . In contrast, benzylic and aromatic thiols yield a variety of other oxidation products under the same conditions, reducing selectivity .

Synthesis Oxidation Yield

High-Value Application Scenarios for Propanesulfinic Acid (CAS 55109-28-9)


Precise pH Control in Enzymatic and Binding Assays

The predicted pKa of 3.13±0.10 positions propanesulfinic acid as a buffer component for acidic to near-neutral pH ranges. Its moderate acidity and high water solubility make it suitable for maintaining stable pH in enzyme kinetics studies, protein-ligand interaction assays, and chromatographic mobile phases, where small pKa variations (e.g., vs. the 3.07 of the 2-isomer [1]) can shift retention times and peak resolution.

Radical Chain Reactions and Autoxidation Studies

The intermediate H-atom transfer reactivity of sulfinic acids (k ~10⁸ M⁻¹ s⁻¹ with alkoxyl radicals, O-H BDE ~78 kcal mol⁻¹) [2] enables controlled radical generation in polymerization initiation, organic synthesis, and mechanistic studies. Propanesulfinic acid serves as a tunable hydrogen atom donor, offering a balance between the instability of sulfenic acids and the lower reactivity of thiols.

Atmospheric Oxidation and Environmental Fate Modeling

Propanesulfinic acid is a key intermediate in the atmospheric degradation of dipropyl thiosulfinate and other organosulfur volatiles [3]. Its reaction with OH radicals (rate coefficient ~8.4×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [4]) is critical for understanding secondary organic aerosol formation and acid rain chemistry. The compound's physicochemical properties (boiling point, vapor pressure) inform models of sulfur cycling and pollutant transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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